molecular formula C7H5NS B153569 Thieno[2,3-b]pyridine CAS No. 272-23-1

Thieno[2,3-b]pyridine

Cat. No.: B153569
CAS No.: 272-23-1
M. Wt: 135.19 g/mol
InChI Key: SMZMHUCIDGHERP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thieno[2,3-b]pyridine derivatives are known to interact with several targets, contributing to their diverse pharmacological and biological utility . One of the primary targets of this compound is the Phosphoinositide Phospholipase C (PI-PLC) enzyme . In addition, these compounds have been reported to target CD15s and CD44 expressions in different cell subpopulations .

Mode of Action

This compound derivatives exert their cytotoxic effect likely through the inhibition of the PI-PLC enzyme . They also modulate the expression of CD15s and CD44 in different cell subpopulations . Furthermore, Thieno[2,3-b]pyridines have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Biochemical Pathways

The biochemical pathways affected by this compound involve the PI-PLC enzyme and the CD15s and CD44 expressions . The inhibition of PI-PLC can disrupt the phosphoinositide signaling pathway, which plays a crucial role in various cellular functions . The modulation of CD15s and CD44 expressions can influence cell adhesion, migration, and other processes related to cancer progression .

Pharmacokinetics

Efforts have been made to improve the water solubility of this compound derivatives, which can significantly impact their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of this compound action is primarily observed as anti-proliferative activity against various cancer cell lines . The compounds can induce severe growth restriction and changes in cell morphology, such as rounding and blebbing of the plasma membrane . They have shown potent activity against a variety of tumor cell lines, including triple-negative breast cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes and proteins in the cellular environment can affect the compound’s interaction with its targets . .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include functionalized this compound derivatives with various substituents that enhance their biological activity .

Scientific Research Applications

Thieno[2,3-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Thieno[3,2-b]pyridine
  • Thieno[3,4-b]pyridine
  • Pyrrolo[2,3-b]pyridine
  • Furo[2,3-b]pyridine

Comparison: Thieno[2,3-b]pyridine is unique due to its specific fusion pattern and the resulting electronic properties. Compared to thieno[3,2-b]pyridine and thieno[3,4-b]pyridine, this compound exhibits different reactivity and biological activity profiles . For instance, this compound derivatives have shown higher potency as Pim-1 kinase inhibitors and better modulation of multidrug resistance .

Properties

IUPAC Name

thieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-2-6-3-5-9-7(6)8-4-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZMHUCIDGHERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302650
Record name Thieno[2,3-b]pyridine
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Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-23-1
Record name Thieno[2,3-b]pyridine
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Record name Thieno[2,3-b]pyridine
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Record name thieno[2,3-b]pyridine
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Record name Thieno[2,3-b]pyridine
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Synthesis routes and methods

Procedure details

To a vigorously stirred mixture of 2-nitrothiophene (J-1) (13 g, 0.1 mol) and concentrated hydrochloric acid (195 mL) was added tin (25 g) at 0° C. After most of the tin was dissolved, EtOH (70 mL) and anhydrous ZnCl2 (6 g) were added. The mixture was heated to 85° C., and then treated with malonaldehyde bis(diethyl acetal) (17.2 g, 0.078 mol) in EtOH (30 mL). The resulting reaction was maintained at 85° C. for 1 h, then poured onto ice (100 g), basified with NH3.H2O, and extracted with DCM (75 mL×3). The combined organic layers were concentrated and purified by chromatography on silica gel to give the title compound. MS (m/z): 135 (M)+.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
6 g
Type
catalyst
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of thieno[2,3-b]pyridine?

A1: this compound consists of a thiophene ring fused with a pyridine ring. Its molecular formula is C7H5NS.

Q2: What are some key spectroscopic characteristics of this compound derivatives?

A2: Substituted this compound derivatives exhibit characteristic signals in their proton magnetic resonance (PMR) and mass spectra. For example, spin-spin couplings between protons at specific positions of the this compound ring are observed in high-resolution PMR spectra. []

Q3: What are some of the reported biological activities of this compound derivatives?

A3: this compound derivatives have exhibited a wide range of biological activities, including antiproliferative, [, , ] antimalarial, [, ] antimicrobial, [, , , , ] and acetylcholinesterase inhibitory activities. []

Q4: What is the proposed mechanism of action for the antiproliferative activity of thieno[2,3-b]pyridines?

A4: Thieno[2,3-b]pyridines have been shown to inhibit tubulin polymerization, [] suggesting that their antiproliferative activity may be mediated through disruption of microtubule dynamics. Additionally, some thieno[2,3-b]pyridines exhibit potent inhibition of tyrosyl-DNA phosphodiesterase I (TDP1), a DNA repair enzyme. [] Other potential targets include phosphoinositide phospholipase C (PI-PLC) [] and adenosine A2A receptor. []

Q5: Do this compound derivatives exhibit selectivity towards specific targets?

A5: Yes, certain this compound derivatives show selectivity towards specific targets. For instance, some thieno[2,3-b]pyridines preferentially inhibit the plasmodial glycogen synthase kinase-3 (PfGSK-3) over the human GSK-3, suggesting potential as antimalarial agents. []

Q6: How does the structure of this compound influence its biological activity?

A6: Modifications to the this compound scaffold significantly impact its activity. For example, appending a propyl-aryl group at the C-5 position of 2-amino-3-carboxamido-thieno[2,3-b]pyridine significantly increases antiproliferative activity, likely by targeting a lipophilic pocket in PI-PLC. [] Similarly, introducing bulky ester and carbonate groups can disrupt crystal packing and improve antiproliferative activity. [] Increasing the size of the cyclo-aliphatic moiety also appears to be beneficial for anticancer activity. []

Q7: What structural features of thieno[2,3-b]pyridines contribute to their selectivity towards PfGSK-3?

A7: Molecular modeling studies suggest that differences in the ATP-binding site between PfGSK-3 and human GSK-3 may contribute to the selectivity of certain thieno[2,3-b]pyridines. []

Q8: What are the common synthetic routes to access this compound derivatives?

A8: Thieno[2,3-b]pyridines can be synthesized through various methods, including:

  • Gewald reaction: This three-component reaction involving an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur is commonly employed. []
  • Cyclization of substituted pyridines: Pyridinethiones can be reacted with diverse halogen-containing reagents to afford thieno[2,3-b]pyridines. [, , , , ]
  • Cyclization of substituted thiophenes: 3-Aminothiophenes can be used to build the pyridine ring. [, ]
  • Condensation of unsaturated thiones: Enaminones reacted with 2-cyanothioacetamide can lead to thieno[2,3-b]pyridines. []

Q9: How can this compound be further functionalized for the synthesis of more complex derivatives?

A9: this compound can be readily functionalized through various reactions, such as:

  • Electrophilic aromatic substitution: Reactions like nitration, halogenation, and Friedel-Crafts acylation can introduce substituents onto the aromatic rings. []
  • Nucleophilic aromatic substitution: Halogenated thieno[2,3-b]pyridines can undergo substitution with nucleophiles like amines and alkoxides. []
  • Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allow the introduction of aryl and amino groups. [, ]

Q10: Can you provide an example of a specific reaction used to functionalize this compound?

A10: One example is the reaction of 4-chlorothis compound derivatives with aniline in a palladium-catalyzed C-N cross-coupling to yield the corresponding coupled product. This highlights the versatility of this compound for further derivatization. []

Q11: How is computational chemistry employed in the study of this compound derivatives?

A11: Computational methods, such as homology modeling, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, play a crucial role in understanding the interactions of thieno[2,3-b]pyridines with their biological targets and designing more potent and selective inhibitors. [, , ]

Q12: Can you give an example of how computational modeling was used to understand the activity of thieno[2,3-b]pyridines?

A12: In the search for selective PfGSK-3 inhibitors, researchers constructed homology models of PfGSK-3 based on the human GSK-3β crystal structure. These models were then used in docking studies to investigate the binding modes of thieno[2,3-b]pyridines and to guide the synthesis of new derivatives. []

Q13: What are some challenges associated with the development of this compound-based drugs?

A13: One challenge associated with thieno[2,3-b]pyridines is their often poor water solubility, which can hinder their bioavailability and clinical application. [] Strategies to overcome this limitation include the incorporation of solubilizing groups, prodrug approaches, and formulation techniques like polymer-based drug delivery systems. [, ]

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